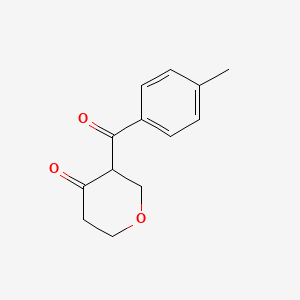
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C13H13NO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate typically involves the cyclization of benzyl chloroxime with ethyl acetoacetate, followed by hydrolysis. The process begins by mixing ethyl acetoacetate with benzyl chloroxime in an ethanol solution, cooling the mixture to 0°C, and adjusting the pH to 7-8 using sodium hydroxide solution. The reaction is exothermic, so it is necessary to maintain the temperature around 10°C. The pH is then further adjusted to 9-9.5, and the reaction is allowed to proceed for 4 hours at 10°C. Afterward, additional sodium hydroxide solution is added, and the mixture is heated to evaporate ethanol until the temperature reaches 110°C. The mixture is then cooled, water is added, and the solution is stirred and refluxed for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives .
Aplicaciones Científicas De Investigación
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- Methyl 5-methyl-3-(4-chlorophenyl)isoxazole-4-carboxylate
- Methyl 5-methyl-3-(4-trifluoromethylphenyl)isoxazole-4-carboxylate
Uniqueness
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
methyl 5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8-6-4-5-7-10(8)12-11(13(15)16-3)9(2)17-14-12/h4-7H,1-3H3 |
Clave InChI |
KBZSJYADOZTZIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)


![1-Methyl-2-[4-(methylthio)phenyl]indole](/img/structure/B15334032.png)
![Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B15334045.png)
![Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B15334047.png)


